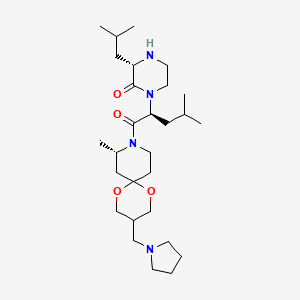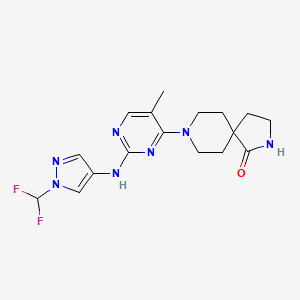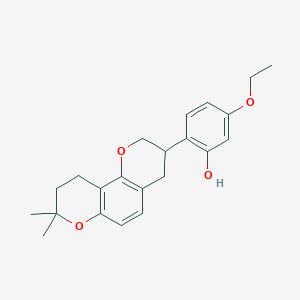![molecular formula C20H27NO7 B12424479 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid CAS No. 1172120-40-9](/img/structure/B12424479.png)
4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascr#8 is a member of the ascaroside family, which are small molecules produced by nematodes. These compounds play crucial roles in nematode communication, influencing behaviors such as mating, aggregation, and development. Ascr#8 is particularly known for its strong male-attracting properties and its role in inducing the dauer larval stage in nematodes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ascr#8 involves the conjugation of ascarylose, a dideoxysugar, to a fatty acid-like side chain. This process typically starts with the conjugation of ascarylose to very long-chain fatty acids, followed by peroxisomal β-oxidation to yield diverse ascarosides . The specific synthetic route for ascr#8 includes the formal condensation of the carboxy group of ascr#7 with the amino group of 4-aminobenzoic acid .
Industrial Production Methods
the production methods would likely involve large-scale fermentation of nematodes such as Caenorhabditis elegans, followed by extraction and purification of the ascarosides from the culture media .
Analyse Des Réactions Chimiques
Types of Reactions
Ascr#8 undergoes various chemical reactions, including:
Oxidation: The fatty acid side chain can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the side chain, potentially affecting its interaction with biological targets.
Substitution: The amino group of 4-aminobenzoic acid can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ascr#8 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of ascr#8, which may have different biological activities. For example, oxidation of the fatty acid side chain can lead to the formation of hydroxylated or ketone derivatives .
Applications De Recherche Scientifique
Ascr#8 has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of ascarosides and their derivatives.
Biology: Investigating the role of ascarosides in nematode behavior and development.
Medicine: Exploring the potential of ascarosides as therapeutic agents, particularly in modulating immune responses and inflammation.
Industry: Utilizing ascarosides in pest control strategies, given their role in nematode communication
Mécanisme D'action
Ascr#8 exerts its effects by binding to specific receptors in nematodes, such as G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that influence nematode behavior and development. The molecular targets and pathways involved include the DAF-16-regulated glutamatergic neurotransmitter system, which plays a role in dauer formation and male attraction .
Comparaison Avec Des Composés Similaires
Ascr#8 is unique among ascarosides due to its strong male-attracting properties and its role in dauer induction. Similar compounds include:
Ascr#1: Known for its role in dauer induction and lifespan extension.
Ascr#2: Functions as a population density signal and is involved in dauer formation.
Ascr#3: Attracts males at low concentrations but repels hermaphrodites at higher concentrations
These compounds share structural similarities but differ in their specific biological activities and roles in nematode communication.
Propriétés
Numéro CAS |
1172120-40-9 |
|---|---|
Formule moléculaire |
C20H27NO7 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-[[(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(27-20-17(23)11-16(22)13(2)28-20)5-3-4-6-18(24)21-15-9-7-14(8-10-15)19(25)26/h4,6-10,12-13,16-17,20,22-23H,3,5,11H2,1-2H3,(H,21,24)(H,25,26)/b6-4+/t12-,13+,16-,17-,20-/m1/s1 |
Clé InChI |
WMKIQPAVTRWYKZ-XPUFHXNMSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


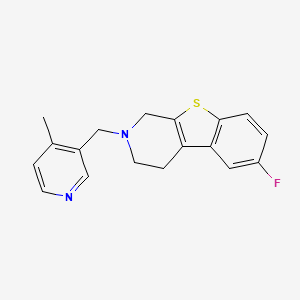
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
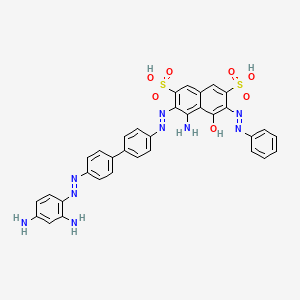
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

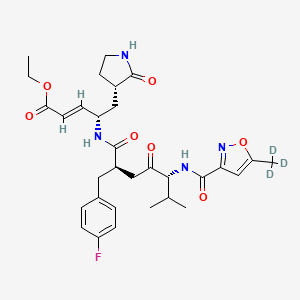
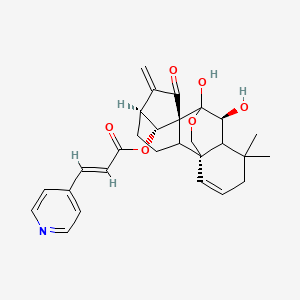
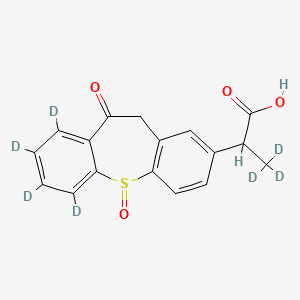
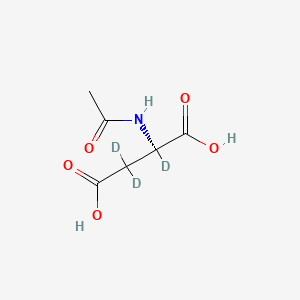
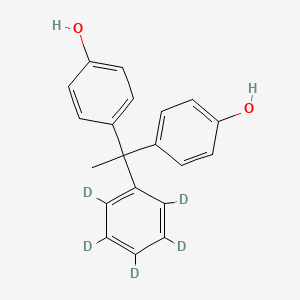
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
